ethyl N-[(2E)-3-phenylprop-2-enoyl]tryptophanate
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Overview
Description
ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE is a complex organic compound that features an indole ring, a phenylprop-2-enamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of indole-3-acetic acid with ethyl bromoacetate to form ethyl 3-(1H-indol-3-yl)propanoate. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The phenylprop-2-enamido group can be reduced to the corresponding amine using hydrogenation.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of ethyl 3-(1H-indol-3-yl)-2-(3-phenylpropylamino)propanoate.
Substitution: Formation of 3-(1H-indol-3-yl)-2-[(2E)-3-phenylprop-2-enamido]propanoic acid.
Scientific Research Applications
ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylprop-2-enamido group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(1H-INDOL-3-YL)PROPANOATE: Lacks the phenylprop-2-enamido group, making it less complex.
3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOIC ACID: The carboxylic acid analog of the compound.
N-(3-PHENYLPROP-2-ENYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with a carboxamide group instead of an ester.
Uniqueness
ETHYL 3-(1H-INDOL-3-YL)-2-[(2E)-3-PHENYLPROP-2-ENAMIDO]PROPANOATE is unique due to its combination of an indole ring, phenylprop-2-enamido group, and ethyl ester. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-22(26)20(14-17-15-23-19-11-7-6-10-18(17)19)24-21(25)13-12-16-8-4-3-5-9-16/h3-13,15,20,23H,2,14H2,1H3,(H,24,25)/b13-12+ |
InChI Key |
HQZSPPXAMHQOFA-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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